molecular formula C13H21NO2S B604953 2,5-Dimethoxy-4-isopropylthiophenethylamine CAS No. 207740-25-8

2,5-Dimethoxy-4-isopropylthiophenethylamine

Cat. No. B604953
M. Wt: 255.376
InChI Key: HDYZSVKZKDPLDT-UHFFFAOYSA-N

Description

2,5-Dimethoxy-4-isopropylthiophenethylamine, also known as 2C-T-4, is a psychedelic phenethylamine of the 2C family . It was first synthesized by Alexander Shulgin and is used as an entheogenic recreational drug . It’s sold under street names such as Blue Mystic and 7th Heaven . The drug has structural and pharmacodynamic properties similar to 2C-T-7 and 2C-T-19 .


Molecular Structure Analysis

The empirical formula of 2,5-Dimethoxy-4-isopropylthiophenethylamine is C13H21NO2S . Its molecular weight is 291.84 . The structure of the compound includes a phenethylamine skeleton with a 2,5-dimethoxy substitution and an isopropylthio group at the 4-position .

Scientific Research Applications

  • Metabolic Profiles : Kanamori et al. (2016) studied the urinary metabolic profiles of hallucinogenic 2,5-dimethoxy-4-alkylthiophenethylamine analogs in rats, including 2,5-Dimethoxy-4-isopropylthiophenethylamine. They found distinct metabolic patterns for these drugs, with 2,5-Dimethoxy-4-isopropylthiophenethylamine showing major metabolites of N-acetylated-sulfoxide and S-methylated-N-acetylated-sulfoxide (Kanamori et al., 2016).

  • Detection in Biological Samples : Nieddu et al. (2015) developed a method for simultaneous quantitative determination in hair of 11 phenethylamines, including 2,5-Dimethoxy-4-isopropylthiophenethylamine, to investigate the accumulation/retention of these substances in vivo (Nieddu et al., 2015).

  • Pharmacological Effects : A study by Asanuma et al. (2020) evaluated the neurotoxicity of psychoactive 2,5-dimethoxy-substituted phenethylamines, including 2,5-Dimethoxy-4-isopropylthiophenethylamine, in monoaminergic neurons. The study found severe neurotoxicity induced by these substances in both dopaminergic and serotonin-containing neurons (Asanuma et al., 2020).

  • Forensic and Toxicological Analysis : Several studies have focused on developing methods for the detection and analysis of 2,5-Dimethoxy-4-isopropylthiophenethylamine in various matrices for forensic and toxicological purposes. For instance, Kerrigan et al. (2011) developed a procedure for the detection of psychedelic phenethylamines in urine, including this compound (Kerrigan et al., 2011).

  • Psychoactive Effects and Safety : Papaseit et al. (2018) conducted an observational study to assess the acute subjective and physiological effects of 2C-B, a structurally similar compound to 2,5-Dimethoxy-4-isopropylthiophenethylamine. The study provides insights into the potential psychoactive effects of similar compounds (Papaseit et al., 2018).

Safety And Hazards

2,5-Dimethoxy-4-isopropylthiophenethylamine is a synthetic hallucinogen and its abuse has been connected to death cases . It’s not approved for marketing by the Food and Drug Administration and is not sold legally in the United States . Users are advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYZSVKZKDPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893915
Record name 2,5-Dimethoxy-4-isopropylthiophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-isopropylthiophenethylamine

CAS RN

207740-25-8
Record name 2,5-Dimethoxy-4-(isopropylthio)phenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207740-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2C-T-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxy-4-isopropylthiophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T-4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/558WSD71D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
57
Citations
T Kanamori, K Kuwayama, K Tsujikawa… - Biological and …, 2016 - jstage.jst.go.jp
The urinary metabolic profiles of three hallucinogenic 2, 5-dimethoxy-4-alkylthiophenethylamine analogs: 2, 5-dimethoxy-4-ethylthiophenethylamine (2C-T-2), 2, 5-dimethoxy-4-…
Number of citations: 1 www.jstage.jst.go.jp
M Takahashi, M Nagashima, J Suzuki, T Seto… - Journal of Health …, 2008 - jstage.jst.go.jp
We developed a method for determining the following ten psychedelic phenethylamines and tryptamines by gas chromatography-mass spectrometry (GC-MS). The phenethylamines …
Number of citations: 23 www.jstage.jst.go.jp
M Nieddu, G Boatto, MA Pirisi… - … Communications in Mass …, 2010 - Wiley Online Library
An analytical procedure for the simultaneous determination in human urine of four thiophenethylamine designer drugs (2C‐T series) is reported. The quantitative analysis was …
S Kerrigan, MB Mellon, S Banuelos… - Journal of analytical …, 2011 - academic.oup.com
The 2C, 2C-T, and DO series of designer drugs pose a number of challenges to forensic toxicology laboratories. Although these drugs are seized by law enforcement agencies …
Number of citations: 35 academic.oup.com
S Kerrigan, A Mott, B Jatzlau, F Ortiz… - Journal of Forensic …, 2014 - Wiley Online Library
Designer psychostimulants are known by recreational drug users to produce a complex array of adrenergic and hallucinogenic effects. Many of these drugs are not targeted during …
Number of citations: 23 onlinelibrary.wiley.com
M Asanuma, I Miyazaki, M Funada - Forensic Toxicology, 2020 - Springer
Purpose The aim of this study was to evaluate the neurotoxicity of psychoactive abused 2,5-dimethoxy-substituted phenethylamines “2C series” in monoaminergic neurons. Methods …
Number of citations: 4 link.springer.com
C Margalho, A Castanheira, FC Real, E Gallardo… - … of Chromatography B, 2016 - Elsevier
Despite worldwide efforts aiming to ban the marketing and subsequent abuse of psychoactive substances such as synthetic cathinones and phenethylamines, there has been an …
Number of citations: 30 www.sciencedirect.com
S Kerrigan - ojp.gov
The 2C, 2C-T and DO-series of designer drugs pose a number of challenges to forensic toxicology laboratories. Although these drugs are seized by law enforcement agencies …
Number of citations: 0 www.ojp.gov
T KANAMORI, K KUWAYAMA, K TSUJIKAWA… - 日本法科学技術 …, 2014 - jglobal.jst.go.jp
Identification of the metabolites of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-isopropylthiophenethylamine (2C-T-4) in rat urine | Article Information | J-GLOBAL Art J-GLOBAL ID:201402288582503198 …
Number of citations: 1 jglobal.jst.go.jp
A Rickli, D Luethi, J Reinisch, D Buchy, MC Hoener… - …, 2015 - Elsevier
Background N-2-methoxybenzyl-phenethylamines (NBOMe drugs) are newly used psychoactive substances with poorly defined pharmacological properties. The aim of the present …
Number of citations: 178 www.sciencedirect.com

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